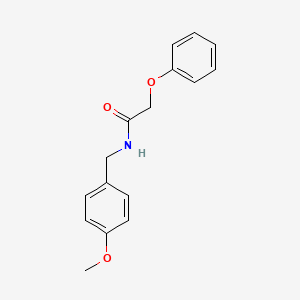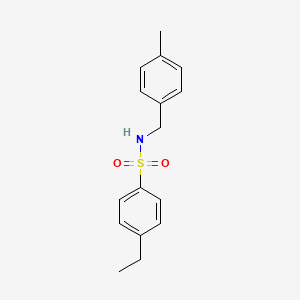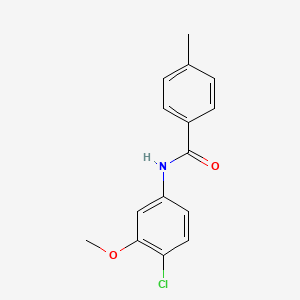
N-(4-methoxybenzyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-phenoxyacetamide, also known as MPBA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 287.34 g/mol. In
作用機序
The exact mechanism of action of N-(4-methoxybenzyl)-2-phenoxyacetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting the PI3K/Akt pathway. In neuroprotection, this compound reduces oxidative stress by increasing the expression of antioxidant enzymes and inhibiting the NF-κB pathway. In cardiovascular diseases, this compound reduces inflammation by inhibiting the NF-κB pathway and improving endothelial function by increasing nitric oxide production.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neuroprotection, this compound reduces oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, this compound reduces inflammation, improves endothelial function, and reduces oxidative stress.
実験室実験の利点と制限
N-(4-methoxybenzyl)-2-phenoxyacetamide has several advantages for lab experiments, such as its high purity, solubility in organic solvents, and well-established synthesis method. However, this compound also has limitations such as its low water solubility and potential toxicity at high doses.
将来の方向性
There are several future directions for N-(4-methoxybenzyl)-2-phenoxyacetamide research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent and its efficacy in combination with other drugs. In neuroscience, this compound could be studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, this compound could be studied for its potential in treating hypertension and atherosclerosis.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. The synthesis method for this compound is well-established, and it has been found to have several biochemical and physiological effects. While there are limitations to its use, this compound has several advantages for lab experiments and has promising future directions for research.
合成法
The synthesis of N-(4-methoxybenzyl)-2-phenoxyacetamide involves the reaction of 4-methoxybenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This method has been reported in several scientific publications and has been found to yield high purity this compound.
科学的研究の応用
N-(4-methoxybenzyl)-2-phenoxyacetamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, this compound has been found to have anti-inflammatory effects and improve endothelial function.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)11-17-16(18)12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSJKLDIXXWXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357565 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5938-61-4 |
Source


|
| Record name | N-[(4-Methoxyphenyl)methyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)


![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)

![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)